

Application Notes and Protocols for Applying FOL7185 in Folate-Deficient Research Models

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Compound of Interest

Compound Name: FOL7185

Cat. No.: B1673522

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Introduction

Folate, a water-soluble B vitamin, is crucial for a variety of metabolic processes, including DNA synthesis, repair, and methylation.[1][2] Folate deficiency has been implicated in a range of pathologies, from megaloblastic anemia to neural tube defects and certain types of cancer.[2][3] Research into the mechanisms of folate action and the development of therapies to counteract the effects of its deficiency are therefore of significant interest.

These application notes provide detailed protocols for the use of **FOL7185**, a novel investigational compound, in established in vitro and in vivo models of folate deficiency. The aim is to provide researchers with the necessary tools to investigate the efficacy and mechanism of action of **FOL7185** in rescuing or mitigating the cellular and physiological consequences of folate deprivation.

I. In Vitro Folate-Deficient Models and the Application of FOL7185

A. Experimental Protocols

Protocol 1: Induction of Folate Deficiency in Cultured Cells

This protocol describes the establishment of a folate-deficient environment for cultured cells, a necessary prerequisite for studying the effects of **FOL7185**.

- Cell Line Selection: Choose cell lines relevant to the research question. For studies on folate receptor-mediated uptake, KB or HeLa cells are suitable due to their high expression of folate receptors.[4] For general studies on folate deficiency-induced DNA damage, immortalized normal human colon epithelial cells can be used.[1]
- Culture Media:
 - Prepare a custom folate-deficient cell culture medium. This is typically a standard medium formulation (e.g., RPMI-1640 or DMEM) prepared from individual components, omitting folic acid.
 - The basal medium should be supplemented with 10% dialyzed fetal bovine serum (FBS) to remove endogenous folates.
 - Control (folate-replete) medium should be the same basal medium supplemented with a standard concentration of folic acid (e.g., 2.2 μ M for RPMI-1640) and 10% dialyzed FBS.
- Induction of Folate Deficiency:
 - Culture cells in the folate-replete medium until they reach 70-80% confluency.
 - Wash the cells twice with phosphate-buffered saline (PBS) to remove residual folate.
 - Culture the cells in the folate-deficient medium for a period of 7 to 21 days to induce a state of folate deficiency. The exact duration should be optimized for the specific cell line and experimental endpoint.
 - Confirm folate deficiency by measuring intracellular folate levels or by observing functional consequences such as reduced proliferation or increased uracil misincorporation into DNA.

Protocol 2: Evaluation of **FOL7185** in Folate-Deficient Cell Cultures

This protocol outlines the steps to assess the biological activity of **FOL7185** in the established in vitro model.

- Treatment with **FOL7185**:
 - Prepare a stock solution of **FOL7185** in a suitable solvent (e.g., DMSO or PBS) and sterilize by filtration.
 - After inducing folate deficiency as described in Protocol 1, treat the cells with a range of concentrations of **FOL7185**. A vehicle control should be included.
 - Incubate the cells with **FOL7185** for a predetermined period (e.g., 24, 48, or 72 hours).
- Assessment of Cellular Responses:
 - Cell Proliferation Assay: Use a standard method such as the MTT or WST-1 assay to determine the effect of **FOL7185** on cell viability and proliferation.
 - Apoptosis Assay: Quantify the extent of apoptosis using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry. Folate deficiency is known to increase apoptosis.[2]
 - DNA Methylation Analysis: Assess global DNA methylation levels using an ELISA-based kit or by measuring the incorporation of a radiolabeled methyl group. Folate deficiency can lead to DNA hypomethylation.[1]
 - Uracil Misincorporation Assay: Quantify the level of uracil in DNA using established protocols, as folate deficiency is known to cause uracil misincorporation.[1]

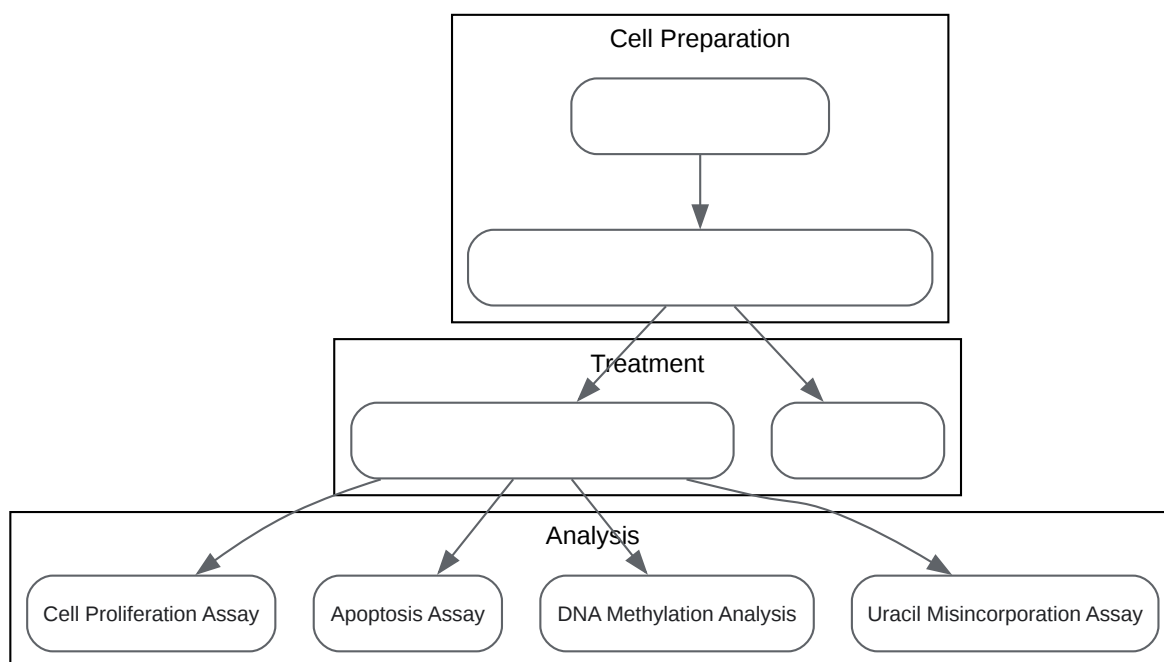
B. Data Presentation

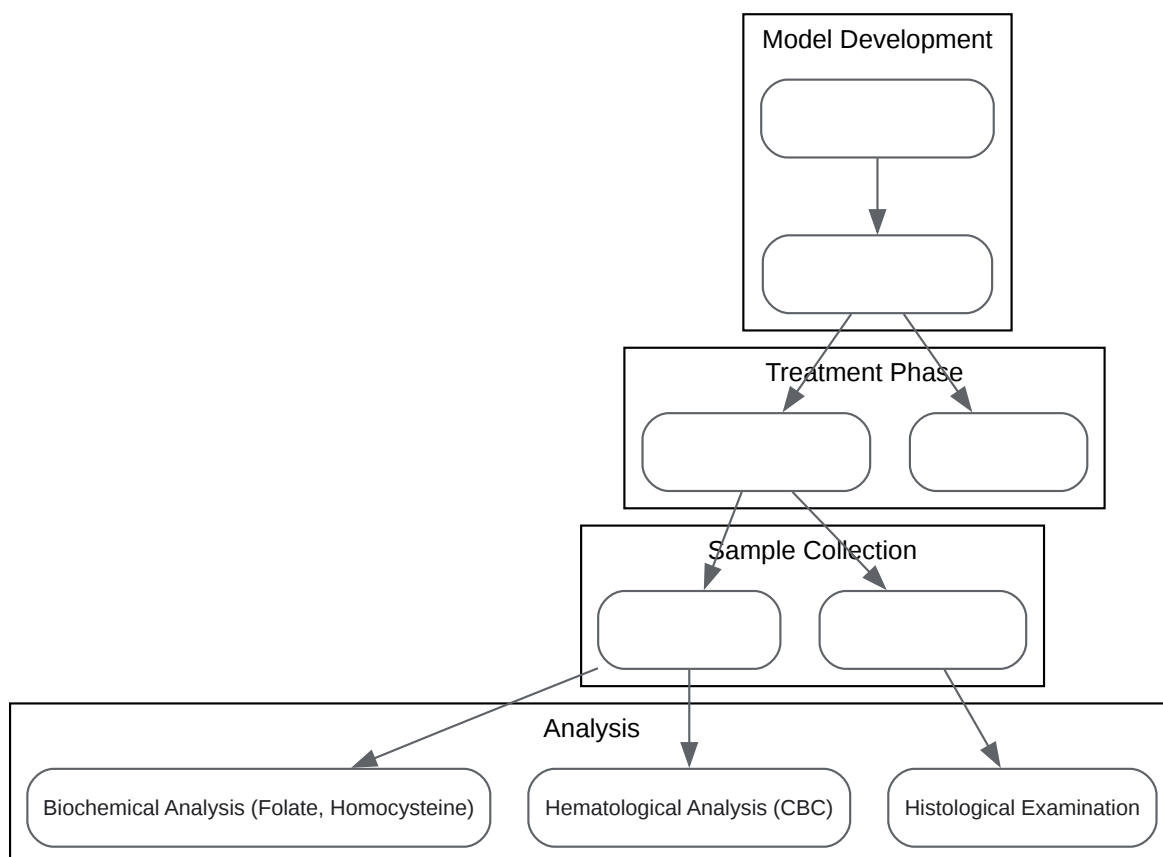
The following table provides an example of how to present quantitative data from in vitro experiments with **FOL7185**.

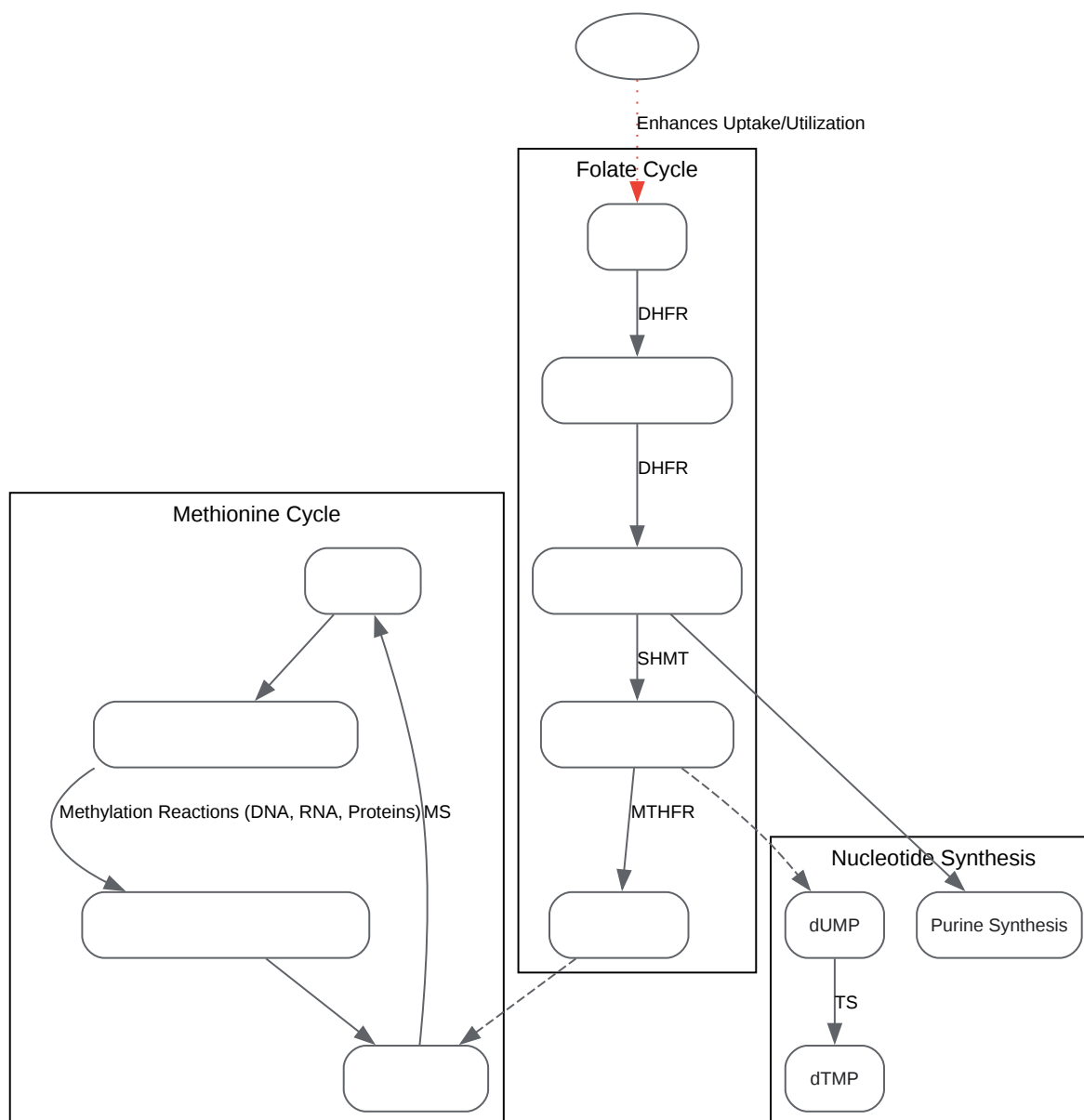
Parameter	Control (Folate-Replete)	Folate-Deficient (Vehicle)	Folate-Deficient + FOL7185 (1 μ M)	Folate-Deficient + FOL7185 (10 μ M)
Cell Viability (% of Control)	100 \pm 5.2	45 \pm 4.1	68 \pm 3.9	92 \pm 5.5
Apoptotic Cells (%)	3 \pm 0.5	25 \pm 2.3	15 \pm 1.8	6 \pm 0.9
Global DNA Methylation (%)	98 \pm 3.7	62 \pm 5.0	75 \pm 4.2	91 \pm 3.1
Uracil in DNA (pg/ μ g DNA)	10 \pm 1.2	58 \pm 6.3	35 \pm 4.7	14 \pm 2.1

Values are presented as mean \pm standard deviation.

C. Visualization







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